molecular formula CH4O4Si B1241437 Trihydroxysilanecarbaldehyde

Trihydroxysilanecarbaldehyde

Cat. No. B1241437
M. Wt: 108.13 g/mol
InChI Key: CPYKMADCACQCMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trihydroxysilanecarbaldehyde is an organosilanetriol and a one-carbon compound.

Scientific Research Applications

Reductive Amination of Aldehydes and Ketones

Trihydroxysilanecarbaldehyde, as part of the broader class of aldehydes, has been studied in the context of reductive amination. Sodium triacetoxyborohydride is used as a reducing agent for the reductive amination of aldehydes and ketones, a process relevant to trihydroxysilanecarbaldehyde. This method is noted for its high yields and fewer side products compared to other reductive amination procedures (Abdel-Magid et al., 1996).

Use in Cardiovascular Surgery

Though not directly related to trihydroxysilanecarbaldehyde, research has focused on the use of amine buffers, such as trihydroxyamine, in cardiovascular surgery. These studies explore the stability and buffering capacity of these compounds, which may be relevant in understanding the properties of trihydroxysilanecarbaldehyde in a physiological context (Clark, 1961).

Dehydrogenative Coupling of Alcohols with Hydrosilanes

Trihydroxysilanecarbaldehyde can be relevant in the synthesis of alkoxysilanes through dehydrogenative coupling of hydrosilanes with alcohols. This process has been promoted using sodium tri(sec-butyl)borohydride, demonstrating an atom-economic and benign alternative for the production of alkoxysilanes (Skrodzki et al., 2018).

Marker of Human Stem Cells

Research into aldehyde dehydrogenase activity, which is relevant to the study of aldehydes like trihydroxysilanecarbaldehyde, has shown that this activity is a marker of normal and malignant human mammary stem cells. This finding is crucial for the study of breast cancer stem cells and their role in the progression of the disease (Ginestier et al., 2007).

Hydrosilylation of Aldehydes and Ketones

Trihydroxysilanecarbaldehyde, as an aldehyde, is also relevant in the hydrosilylation of aldehydes and ketones. This process involves catalysis by zinc hydride complexes, offering insights into the reaction mechanisms and potential applications of trihydroxysilanecarbaldehyde in organic synthesis (Sattler et al., 2015).

Modeling of Silica Surfaces

Research on silsesquioxanes, which are related to silanecarbaldehydes, provides a model for understanding the structure and reactivity of silica surfaces. This research is essential for applications in material science and nanotechnology (Feher et al., 1989).

Surface Patterning/Activation with Alkoxy- and Amino-Silanes

The study of surface patterning and activation with alkoxy- and amino-silanes, including trihydroxysilanecarbaldehyde, is significant in nanomedical applications. This research focuses on optimizing surface chemistries for biomedical applications, which is relevant for understanding the functionalization of trihydroxysilanecarbaldehyde (Rother et al., 2011).

properties

Product Name

Trihydroxysilanecarbaldehyde

Molecular Formula

CH4O4Si

Molecular Weight

108.13 g/mol

IUPAC Name

trihydroxysilylformaldehyde

InChI

InChI=1S/CH4O4Si/c2-1-6(3,4)5/h1,3-5H

InChI Key

CPYKMADCACQCMY-UHFFFAOYSA-N

Canonical SMILES

C(=O)[Si](O)(O)O

Origin of Product

United States

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